Benzo[d]isoxazole-3,4-diamine
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Overview
Description
Benzo[d]isoxazole-3,4-diamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazole-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
Benzo[d]isoxazole-3,4-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzo[d]isoxazole-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzo[d]isoxazole-3,4-diamine can be compared with other similar compounds, such as:
Benzoxazole: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which can differ from those of other similar compounds .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,2-benzoxazole-3,4-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,8H2,(H2,9,10) |
InChI Key |
DUBQFUDVZCKUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)N |
Origin of Product |
United States |
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